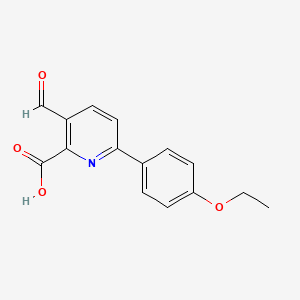6-(4-Ethoxyphenyl)-3-formylpicolinic acid
CAS No.:
Cat. No.: VC15823680
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13NO4 |
|---|---|
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 6-(4-ethoxyphenyl)-3-formylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H13NO4/c1-2-20-12-6-3-10(4-7-12)13-8-5-11(9-17)14(16-13)15(18)19/h3-9H,2H2,1H3,(H,18,19) |
| Standard InChI Key | BTIKKURRHAEAMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C=O)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 6-(4-ethoxyphenyl)-3-formylpicolinic acid is C₁₅H₁₃NO₄, with a molecular weight of 271.27 g/mol . Its IUPAC name, 3-formyl-6-(4-ethoxyphenyl)pyridine-2-carboxylic acid, reflects the substitution pattern: a carboxylic acid at position 2, a formyl group at position 3, and a 4-ethoxyphenyl group at position 6 of the pyridine ring (Fig. 1) .
Key Structural Features:
-
Pyridine Core: The aromatic heterocycle provides rigidity and electronic diversity, influencing reactivity and intermolecular interactions.
-
Carboxylic Acid Group: Enhances water solubility and enables conjugation reactions (e.g., amidation, esterification).
-
Formyl Group: A reactive aldehyde site for nucleophilic additions or condensations, such as Schiff base formation.
-
4-Ethoxyphenyl Substituent: Introduces hydrophobicity and steric bulk, potentially modulating biological activity and solubility .
The compound’s planar structure facilitates π-π stacking interactions, as observed in crystallographic studies of analogous picolinic acid derivatives . For example, 3,6-dihydroxypicolinic acid forms intramolecular hydrogen bonds between hydroxyl and carboxylate groups, a feature likely conserved in this compound .
Synthetic Routes and Methodologies
General Synthesis Strategies
The synthesis of 6-(4-ethoxyphenyl)-3-formylpicolinic acid typically involves multistep organic transformations (Table 1) :
Table 1: Proposed synthetic pathway for 6-(4-ethoxyphenyl)-3-formylpicolinic acid.
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 6-Bromopicolinic acid, 4-ethoxyphenylboronic acid, Pd catalyst | Introduce 4-ethoxyphenyl group |
| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | Install formyl group at position 3 |
| 3 | Acidic Workup | HCl, H₂O | Hydrolyze intermediates |
Step 1: Suzuki-Miyaura Coupling
6-Bromopicolinic acid reacts with 4-ethoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) to yield 6-(4-ethoxyphenyl)picolinic acid . This cross-coupling leverages the bromide’s electrophilicity and the boronic acid’s nucleophilicity, typically conducted in a mixture of toluene, ethanol, and aqueous Na₂CO₃ at 80–100°C .
Step 2: Vilsmeier-Haack Formylation
The formyl group is introduced at position 3 using the Vilsmeier-Haack reagent (POCl₃ and DMF), which generates an electrophilic chloroiminium intermediate. Subsequent hydrolysis yields the aldehyde functionality. This step requires anhydrous conditions to avoid side reactions.
Step 3: Purification
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity .
Challenges and Optimizations
-
Regioselectivity: Ensuring formylation occurs exclusively at position 3 requires careful control of reaction conditions, as overhalogenation or multiple substitutions can occur .
-
Solubility Issues: The ethoxyphenyl group’s hydrophobicity may necessitate polar aprotic solvents (e.g., DMF, DMSO) during later stages.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water due to the ethoxyphenyl group .
-
Stability: The formyl group is susceptible to oxidation, requiring storage under inert atmospheres at low temperatures (-20°C) .
Spectroscopic Data
While experimental data for this specific compound is limited, analogous picolinic acid derivatives exhibit characteristic spectral profiles:
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1680 cm⁻¹ (C=O stretch, aldehyde) .
-
NMR Spectroscopy:
Chemical Reactivity and Functionalization
The compound’s three functional groups enable diverse derivatization (Fig. 2):
Carboxylic Acid Modifications
-
Esterification: Reaction with alcohols (e.g., methanol, benzyl alcohol) under acidic conditions produces esters, enhancing lipophilicity .
-
Amide Formation: Coupling with amines via carbodiimide chemistry (e.g., EDC, HOBt) yields amides for drug discovery.
Formyl Group Reactions
-
Schiff Base Synthesis: Condensation with primary amines forms imines, useful in metal-organic frameworks (MOFs) or bioactive molecules .
-
Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group (-CH₂OH), altering electronic properties.
Ethoxyphenyl Substitution
Electrophilic aromatic substitution (e.g., nitration, sulfonation) is hindered by the electron-donating ethoxy group, but directed metallation strategies enable further functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume